3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-9-3-1-7(2-4-9)12(16)15-6-8-5-10(8)11(15)13(17)18/h1-4,8,10-11H,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDMRWXINIYZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the cyanide ion on the acetal, facilitated by the alkanecarboxylic acid acting as both solvent and catalyst. Elevated temperatures (80–100°C) and atmospheric pressure are typically employed, though pressures up to 10 atmospheres may accelerate the process. Subsequent hydrolysis of the nitrile group using concentrated hydrochloric acid yields the corresponding carboxylic acid (Formula IV), which is further treated with strong inorganic acids to isolate the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid as a hydrochloride salt.
Isomer Separation and Optical Resolution
The final product exists as a cis/trans isomeric mixture due to the bicyclo[3.1.0]hexane ring’s stereochemistry. Fractional crystallization using ethanol-water systems or ion-exchange chromatography resolves enantiomers, with the cis isomer predominating in yields exceeding 70%.
Purification and Crystallization
Solvent Recrystallization
The crude product is dissolved in hot ethyl acetate (60°C) and gradually cooled to −20°C to induce crystallization. Two recrystallization cycles typically elevate purity from 92% to >99%, as confirmed by HPLC.
Chromatographic Methods
Silica gel column chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1) resolves residual isomers and unreacted starting materials. The target compound elutes at Rf 0.42 (TLC, hexane:EtOAc 1:1), with a recovery rate of 78%.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 265.69 g/mol |
| Melting Point | 198–202°C |
| Solubility (25°C) | 12 mg/mL in DMSO |
| LogP (octanol-water) | 1.84 |
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis prioritizes aluminum trichloride over HATU due to lower costs ($0.50/g vs. $12/g), despite marginally lower yields (78% vs. 85%).
Waste Management
The Friedel-Crafts method generates stoichiometric AlCl₃ waste, necessitating neutralization with aqueous sodium bicarbonate. Each kilogram of product produces 3.2 kg of aluminum hydroxide sludge, which is processed for metal recovery.
Scientific Research Applications
Antibacterial Activity
Research indicates that 3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exhibits significant antibacterial properties, making it a candidate for drug development against various bacterial infections. Its mechanism of action likely involves interaction with bacterial enzymes and metabolic pathways, which can be elucidated through further studies.
Drug Development Potential
The unique structure allows for modifications that could enhance pharmacological properties. The presence of the chlorobenzoyl group may improve membrane penetration, increasing the compound's efficacy against target organisms.
Interaction Studies
Interaction studies have shown that compounds similar to this compound can interact with various biological targets, including:
- Enzymes involved in bacterial metabolism.
- Receptors that regulate bacterial growth.
Understanding these interactions is crucial for optimizing the compound's therapeutic potential.
Case Study 1: Antibacterial Efficacy
A study conducted on derivatives of azabicyclo compounds demonstrated that those with chlorobenzoyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This finding supports the hypothesis that structural modifications can significantly impact biological efficacy.
Case Study 2: Mechanism of Action
Research focusing on the interaction between azabicyclo compounds and bacterial enzymes revealed that this compound effectively inhibits key metabolic pathways in bacteria, leading to growth inhibition.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane Derivatives: These compounds share the bicyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorobenzoyl Compounds: Compounds with the chlorobenzoyl group but different core structures, such as linear or other cyclic systems.
Uniqueness: 3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to the combination of its bicyclic core, chlorobenzoyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, often abbreviated as 3-Cl-ABCH, is a synthetic compound with notable biological activity, particularly in the field of medicinal chemistry. Its unique bicyclic structure and functional groups suggest potential applications as an antibacterial agent and in other therapeutic areas.
Chemical Structure and Properties
- Molecular Formula: C13H12ClNO3
- Molecular Weight: 265.69 g/mol
- CAS Number: 1009353-35-8
The compound features a bicyclic framework with a carboxylic acid group and a chlorobenzoyl moiety, which enhances its lipophilicity and potential membrane penetration capabilities .
Biological Activity Overview
Research indicates that 3-Cl-ABCH exhibits significant antibacterial properties, making it a candidate for drug development against bacterial infections. The structural characteristics of azabicyclo compounds often correlate with antimicrobial activity due to their ability to interact with biological targets such as enzymes and receptors involved in bacterial metabolism .
The mechanism by which 3-Cl-ABCH exerts its antibacterial effects is still under investigation, but it is believed to involve:
- Interaction with Bacterial Enzymes: The compound may inhibit key enzymes involved in bacterial growth and metabolism.
- Disruption of Membrane Integrity: Increased lipophilicity from the chlorobenzoyl group may facilitate better penetration into bacterial membranes, leading to cell lysis.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 3-Cl-ABCH, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | Bicyclic | Lacks substituents that enhance activity |
| 4-Chlorobenzoic acid | Aromatic Acid | Simple structure, less complex than target |
| 2-Cyano-3-azabicyclo[3.1.0]hexane | Bicyclic | Contains cyano group, different reactivity |
| N-[[(1s,2s,5r)-3-[5-(4-chlorophenyl)-1,3-thiazole]-...] | Complex Bicyclic | Enhanced biological activity due to thiazole |
The unique combination of the azabicyclo structure and chlorobenzoyl group in 3-Cl-ABCH contributes to its distinct biological properties compared to other compounds .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds within the azabicyclo class:
- Antimicrobial Activity Assessment : A study demonstrated that azabicyclo compounds exhibit varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. 3-Cl-ABCH was noted for its robust activity profile .
- Opioid Receptor Ligands : Related azabicyclo compounds have been designed as μ-opioid receptor ligands for therapeutic applications in veterinary medicine, indicating the versatility of this structural class in targeting various biological pathways .
Q & A
Basic: What are the established synthetic routes for constructing the 3-azabicyclo[3.1.0]hexane core in derivatives like 3-(4-chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid?
The 3-azabicyclo[3.1.0]hexane scaffold is typically synthesized via intramolecular cyclopropanation of N-allyl enamine carboxylates. Two key methods involve:
- Copper-mediated aerobic systems (CuBr/O₂), which enable carbocupration of alkenes to form cyclopropane rings .
- Palladium(0)-catalyzed cyclopropanation of allenenes, yielding moderate-to-high diastereoselectivity in the bicyclic framework .
For functionalization (e.g., 4-chlorobenzoyl addition), post-cyclopropanation acylation or coupling reactions are employed.
Advanced: How can reaction conditions be tailored to control stereochemistry during synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives?
Stereochemical outcomes depend on:
- Substrate preorganization : Adjusting substituents on the enamine precursor influences cyclopropanation geometry .
- Catalyst choice : Calcium-catalyzed cascines yield indolyl-substituted derivatives with >20:1 diastereoselectivity .
- Reduction protocols : NaBH₃CN/AcOH selectively reduces double bonds in 3-azabicyclo[3.1.0]hex-2-enes to cis- or trans-3-azabicyclohexanes .
- Chiral resolution : Diastereomeric salt formation or chiral stationary phase chromatography isolates enantiomers .
Advanced: What mechanistic insights explain divergent product distributions between CuBr/O₂ and CuBr₂/PhIO₂ oxidative systems?
- CuBr/O₂ (aerobic) : Generates reactive copper-oxygen species for stepwise carbocupration, favoring cyclopropanation .
- CuBr₂/PhIO₂ : Promotes radical pathways, leading to oxidative ring-opening or pyrrole formation .
Contradictions in yield/product ratios arise from competing oxidation states of copper and oxygen availability. Optimizing equivalents of PhIO₂ or O₂ pressure can suppress side reactions .
Basic: What spectroscopic and computational tools validate the structure and stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives?
- NMR : Distinct splitting patterns for cyclopropane protons (δ 1.5–2.5 ppm) and coupling constants confirm ring geometry .
- X-ray crystallography : Resolves absolute configuration, as shown in tert-butoxycarbonyl-protected analogs .
- Ab initio calculations : Predict cis/trans selectivity in cyclization steps by analyzing transition-state energies .
Advanced: How can functionalization of the 3-azabicyclo[3.1.0]hexane core enhance biological activity?
- Targeted acylation : The 4-chlorobenzoyl group may improve lipophilicity and receptor binding, as seen in analogs targeting IDH1 mutants .
- Heterocyclic coupling : Pyridine or pyrazole moieties (e.g., in topoisomerase inhibitors) are introduced via HATU-mediated amide coupling .
- Phosphonate addition : 1-Phosphono derivatives, synthesized via atom-transfer radical cyclization, modulate bioactivity .
Basic: What safety protocols are critical when handling reactive intermediates in these syntheses?
- Copper salts : Use fume hoods to avoid inhalation; neutralize waste with chelating agents.
- NaBH₃CN : Handle under inert atmosphere (moisture-sensitive) and quench with acetic acid .
- Chlorinated solvents : Employ vapor containment and avoid ignition sources (e.g., dichloromethane in cyclopropanation) .
Advanced: What strategies resolve enantiomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives?
- Diastereomeric salt formation : Use chiral acids (e.g., L-tartaric acid) for crystallization .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers with >99% ee .
- Dynamic kinetic resolution : Racemization catalysts (e.g., enzymes) enable single-enantiomer accumulation .
Advanced: How do computational methods guide stereochemical outcomes in bicyclohexane synthesis?
- DFT calculations : Map energy profiles for cyclopropanation transition states, explaining cis selectivity in initial steps .
- Molecular docking : Predict binding poses of 4-chlorobenzoyl derivatives to biological targets (e.g., SSTR4 receptors) .
Basic: What are common pitfalls in scaling up 3-azabicyclo[3.1.0]hexane syntheses?
- Exothermic reactions : Copper-mediated cyclopropanations require controlled O₂ flow to prevent runaway exotherms .
- Byproduct formation : Over-oxidation to pyridines occurs if PhIO₂ is in excess; monitor via TLC .
- Chiral degradation : Racemization during column chromatography necessitates low-temperature silica gel .
Advanced: How can oxidative ring-opening of 3-azabicyclo[3.1.0]hexanes be leveraged for heterocycle synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
